4-Hydroxy-6,7-dichloroquinoline
Overview
Description
4-Hydroxy-6,7-dichloroquinoline is a useful research compound. Its molecular formula is C9H5Cl2NO and its molecular weight is 214.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
4-Hydroxy-6,7-dichloroquinoline is a two-ring heterocyclic compound used as a chemical intermediate to aminoquinoline antimalarial drugs . The primary targets of these drugs are the parasitic organisms that cause malaria .
Mode of Action
The gould–jacobs reaction, which is used for the preparation of quinolines and 4‐hydroxyquinoline derivatives, begins with a nucleophilic attack from the amine nitrogen followed by the loss of ethanol to form the condensation product . A 6 electron cyclization reaction with the loss of another ethanol molecule forms a quinoline .
Biochemical Pathways
The synthesis of this compound involves a series of reactions, including condensation/substitution, cyclization, hydrolysis, and decarboxylation .
Result of Action
It is known that this compound is used as a chemical intermediate to aminoquinoline antimalarial drugs , which suggests that it may contribute to the antimalarial effects of these drugs.
Biochemical Analysis
Biochemical Properties
4-Hydroxy-6,7-dichloroquinoline, like other quinoline derivatives, is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the quinoline derivative . For instance, some quinoline derivatives have been found to inhibit certain enzymes, thereby exerting their biological effects .
Cellular Effects
The effects of this compound on cells are diverse and complex. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, some quinoline derivatives have been found to inhibit the growth of cancer cells by disrupting their metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism is dependent on the specific structure of the quinoline derivative and the biological context in which it is acting .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function . These temporal effects are important considerations in the design and interpretation of experiments involving quinoline derivatives .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes threshold effects, where the compound exerts its effects only above a certain concentration, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can also affect metabolic flux or metabolite levels, further influencing cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can be influenced by various factors, including transporters or binding proteins . The compound’s localization or accumulation can also be affected, which can in turn influence its biological effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
6,7-dichloro-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-3-5-8(4-7(6)11)12-2-1-9(5)13/h1-4H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBDGJOVXZXMSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C2C1=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589114 | |
Record name | 6,7-Dichloroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203626-51-1 | |
Record name | 6,7-Dichloro-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203626-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dichloroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-6,7-dichloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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